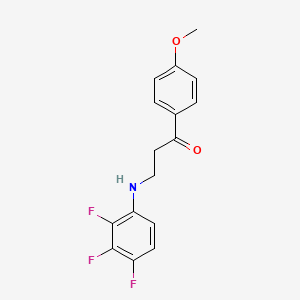
1-(4-Methoxyphenyl)-3-(2,3,4-trifluoroanilino)-1-propanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Methoxyphenyl)-3-(2,3,4-trifluoroanilino)-1-propanone, also known as MTTP, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. MTTP is a synthetic compound that has been synthesized using various methods, and its synthesis has been extensively studied.
Mecanismo De Acción
The mechanism of action of 1-(4-Methoxyphenyl)-3-(2,3,4-trifluoroanilino)-1-propanone is not fully understood, but it is believed to act by inhibiting the activity of enzymes involved in various biological processes. 1-(4-Methoxyphenyl)-3-(2,3,4-trifluoroanilino)-1-propanone has been found to inhibit the activity of DNA topoisomerase II, an enzyme involved in DNA replication and repair. 1-(4-Methoxyphenyl)-3-(2,3,4-trifluoroanilino)-1-propanone has also been found to inhibit the activity of HIV reverse transcriptase, an enzyme involved in the replication of the HIV virus.
Biochemical and Physiological Effects:
1-(4-Methoxyphenyl)-3-(2,3,4-trifluoroanilino)-1-propanone has been found to exhibit various biochemical and physiological effects. 1-(4-Methoxyphenyl)-3-(2,3,4-trifluoroanilino)-1-propanone has been found to induce cell cycle arrest and apoptosis in cancer cells. 1-(4-Methoxyphenyl)-3-(2,3,4-trifluoroanilino)-1-propanone has also been found to inhibit the replication of viruses such as HIV and hepatitis C virus. 1-(4-Methoxyphenyl)-3-(2,3,4-trifluoroanilino)-1-propanone has also been found to exhibit antibacterial and antifungal properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(4-Methoxyphenyl)-3-(2,3,4-trifluoroanilino)-1-propanone has several advantages for use in lab experiments. 1-(4-Methoxyphenyl)-3-(2,3,4-trifluoroanilino)-1-propanone is easy to synthesize, and its synthesis has been extensively studied. 1-(4-Methoxyphenyl)-3-(2,3,4-trifluoroanilino)-1-propanone is also stable under various conditions, making it suitable for use in various assays. However, 1-(4-Methoxyphenyl)-3-(2,3,4-trifluoroanilino)-1-propanone has some limitations, including its potential toxicity and the need for further studies to fully understand its mechanism of action.
Direcciones Futuras
There are several future directions for the study of 1-(4-Methoxyphenyl)-3-(2,3,4-trifluoroanilino)-1-propanone. One potential direction is the development of 1-(4-Methoxyphenyl)-3-(2,3,4-trifluoroanilino)-1-propanone-based fluorescent probes for imaging biological systems. Another potential direction is the development of 1-(4-Methoxyphenyl)-3-(2,3,4-trifluoroanilino)-1-propanone-based drugs for the treatment of cancer, viral infections, and bacterial infections. Further studies are also needed to fully understand the mechanism of action of 1-(4-Methoxyphenyl)-3-(2,3,4-trifluoroanilino)-1-propanone and its potential toxicity.
Métodos De Síntesis
1-(4-Methoxyphenyl)-3-(2,3,4-trifluoroanilino)-1-propanone can be synthesized using various methods, including the Mannich reaction, Friedel-Crafts acylation, and reductive amination. The most common method used for the synthesis of 1-(4-Methoxyphenyl)-3-(2,3,4-trifluoroanilino)-1-propanone is the Mannich reaction, which involves the reaction of 4-methoxybenzaldehyde, 2,3,4-trifluoroaniline, and acetone in the presence of a base such as potassium carbonate. The reaction is carried out at room temperature, and the product is purified using column chromatography.
Aplicaciones Científicas De Investigación
1-(4-Methoxyphenyl)-3-(2,3,4-trifluoroanilino)-1-propanone has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. 1-(4-Methoxyphenyl)-3-(2,3,4-trifluoroanilino)-1-propanone has been found to exhibit anticancer, antiviral, and antimicrobial properties. 1-(4-Methoxyphenyl)-3-(2,3,4-trifluoroanilino)-1-propanone has also been studied for its potential use as a fluorescent probe for imaging biological systems.
Propiedades
IUPAC Name |
1-(4-methoxyphenyl)-3-(2,3,4-trifluoroanilino)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14F3NO2/c1-22-11-4-2-10(3-5-11)14(21)8-9-20-13-7-6-12(17)15(18)16(13)19/h2-7,20H,8-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEBZVDRTOMPYFK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)CCNC2=C(C(=C(C=C2)F)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14F3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Methoxyphenyl)-3-(2,3,4-trifluoroanilino)-1-propanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

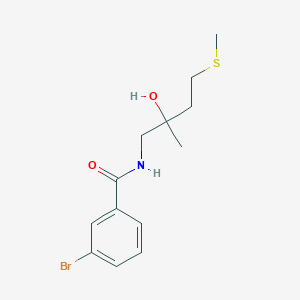
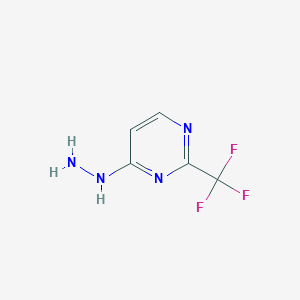
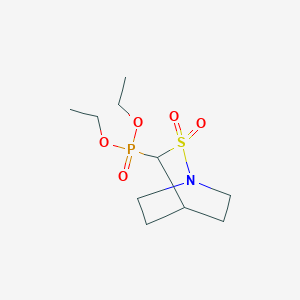
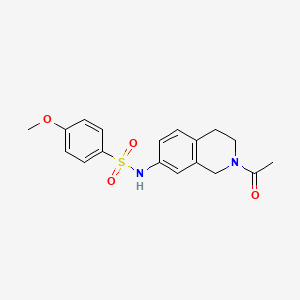
![6-(tert-butyl)-3-((2-(4-fluorophenyl)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b][1,2,4]triazin-7(8H)-one](/img/structure/B2878324.png)
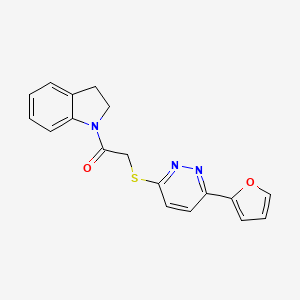
![ethyl 2-[3-((2E)but-2-enyl)-1,6,7-trimethyl-2,4-dioxo-1,3,5-trihydro-4-imidazo lino[1,2-h]purin-8-yl]acetate](/img/structure/B2878328.png)
![(Z)-2-phenoxy-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2878331.png)
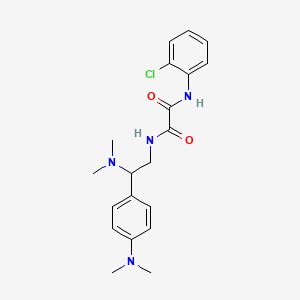
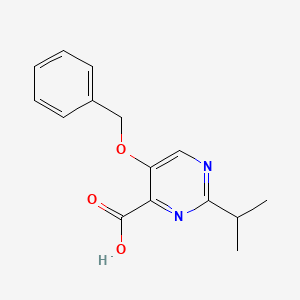
![(2Z)-2-{[(3-chloro-4-fluorophenyl)sulfonyl]hydrazono}-N-(4-methylphenyl)-2H-chromene-3-carboxamide](/img/structure/B2878336.png)
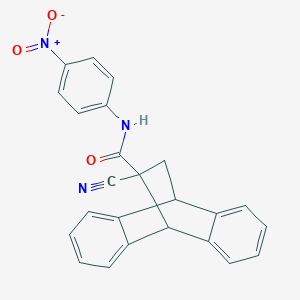
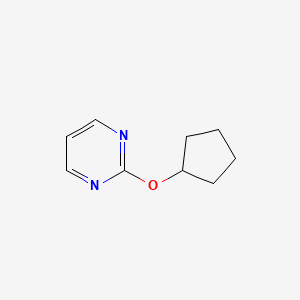
![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-2,3-dihydro-1,4-benzodioxine-3-carboxamide](/img/structure/B2878339.png)